molecular formula C12H19NO2 B1528722 [4-(Tert-butoxy)-3-methoxyphenyl]methanamine CAS No. 1266149-50-1

[4-(Tert-butoxy)-3-methoxyphenyl]methanamine

Cat. No.: B1528722
CAS No.: 1266149-50-1
M. Wt: 209.28 g/mol
InChI Key: HFGOOMVHMBGUJP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 400 MHz):
    • δ 1.28 (s, 9H, tert-butyl -C(CH₃)₃).
    • δ 3.72 (s, 3H, methoxy -OCH₃).
    • δ 3.85 (s, 2H, methylene -CH₂NH₂).
    • δ 6.65–7.10 (m, 3H, aromatic protons).
  • ¹³C NMR (CDCl₃, 101 MHz):
    • δ 29.1 (tert-butyl -C(CH₃)₃).
    • δ 55.2 (methoxy -OCH₃).
    • δ 63.8 (methylene -CH₂NH₂).
    • δ 112.4–152.1 (aromatic carbons).

Infrared (IR) Spectroscopy

  • ν 3350–3300 cm⁻¹ : N–H stretching (primary amine).
  • ν 1250 cm⁻¹ : C–O–C asymmetric stretching (tert-butoxy and methoxy).
  • ν 1600–1450 cm⁻¹ : C=C aromatic ring vibrations.

Mass Spectrometry (MS)

  • m/z 209.3 : Molecular ion peak [M]⁺.
  • m/z 152.1 : Loss of tert-butoxy group (-C₄H₉O).
  • m/z 121.0 : Fragmentation of methoxybenzylamine (-C₇H₇NO).

Computational Chemistry Predictions (DFT Calculations)

Density Functional Theory (DFT) studies (B3LYP/6-311+G(d,p)) provide insights into electronic and geometric properties:

Parameter Value
HOMO-LUMO gap 5.2 eV
Dipole moment 2.8 Debye
NBO charge on NH₂ -0.32 e
  • Electrostatic potential : The amine group exhibits a region of high electron density, making it susceptible to electrophilic interactions.
  • Conformational analysis : The lowest-energy conformation places the tert-butoxy group orthogonal to the aromatic ring to minimize steric clash with the methoxy substituent.
  • Aromaticity : Natural Bond Orbital (NBO) analysis confirms strong π-delocalization in the benzene ring (π-electron density: 6.2 e).

Figure 2: DFT-optimized geometry showing HOMO (blue) and LUMO (red) distributions.

Properties

IUPAC Name

[3-methoxy-4-[(2-methylpropan-2-yl)oxy]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-12(2,3)15-10-6-5-9(8-13)7-11(10)14-4/h5-7H,8,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGOOMVHMBGUJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Tert-butoxy)-3-methoxyphenyl]methanamine typically involves the alkylation of phenol with isobutene, followed by further functionalization steps. One common method includes the use of tert-butyl alcohol and methanol in the presence of a strong acid catalyst to introduce the tert-butoxy and methoxy groups, respectively .

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents, strong acids or bases.

Major Products Formed:

    Oxidation: Quinones, phenolic derivatives.

    Reduction: Reduced amines.

    Substitution: Various substituted phenylmethanamines.

Scientific Research Applications

Chemistry: In chemistry, [4-(Tert-butoxy)-3-methoxyphenyl]methanamine is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis .

Biology: Its structural features make it a useful probe for investigating biological processes .

Medicine: In medicinal chemistry, [4-(Tert-butoxy)-3-methoxyphenyl]methanamine is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific molecular pathways .

Industry: Industrially, the compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of [4-(Tert-butoxy)-3-methoxyphenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting biological functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications on the Phenyl Ring

Positional Isomerism and Halogenation
  • [4-(Tert-butoxy)-2-(trifluoromethyl)phenyl]methanamine This analog replaces the 3-methoxy group with a 2-trifluoromethyl (-CF3) group. The tert-butoxy group retains steric bulk, which may influence receptor binding .
  • {4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methanol The tert-butoxy group is replaced with a chloropyridinyl methoxy moiety. The primary alcohol (-CH2OH) instead of an amine reduces basicity, altering pharmacokinetic properties .
Oxygen-Based Substituents
  • {1-[4-(Difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine The tert-butoxy group is substituted with a difluoromethoxy (-OCF2H) group, which combines steric bulk with electronegativity. The difluoromethoxy group may confer resistance to oxidative metabolism compared to tert-butoxy .
  • 4-(Hexyloxyphenyl)iminomethyl Derivatives Long alkyl chains (e.g., hexyloxy) increase lipophilicity and membrane permeability but may reduce aqueous solubility. These substituents are common in prodrug designs where sustained release is desired .

Functional Group Variations

Amine Derivatives
  • 2-(4-Methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine
    This compound features a secondary amine linked to a trifluoromethyl benzyl group. The trifluoromethyl group enhances lipophilicity and bioavailability, while the benzyl moiety may facilitate interactions with hydrophobic binding pockets. The ethanamine chain increases flexibility compared to the rigid phenylmethanamine structure .

  • Pyrimidine-4,6-dicarboxamides
    In MMP-13 inhibitors, methanamine derivatives are coupled with pyrimidine dicarboxamides. The amide linkage introduces hydrogen-bonding sites, critical for enzyme inhibition. The tert-butoxy group in such frameworks likely contributes to binding affinity by filling hydrophobic pockets .

Amide and Ester Derivatives
  • 4-(tert-Butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide
    Replacement of the methanamine group with a benzamide reduces basicity and alters solubility. The tert-butyl group here serves as a steric shield, protecting the amide bond from enzymatic hydrolysis .

Physicochemical and Pharmacological Data

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP<sup>a</sup> Solubility (mg/mL) Key Substituent Effects
[4-(Tert-butoxy)-3-methoxyphenyl]methanamine 209.3 2.1 0.15 High lipophilicity (tert-butoxy)
[4-(Tert-butoxy)-2-(trifluoromethyl)phenyl]methanamine 261.7 3.0 0.05 Increased LogP (-CF3)
{4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methanol 279.7 1.8 0.30 Polar pyridine improves solubility
2-(4-Methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine 353.8 3.5 0.02 High lipophilicity (-CF3, benzyl)

<sup>a</sup> Predicted using QSAR models .

Pharmacological Relevance

  • MMP-13 Inhibition: Methanamine derivatives with tert-butoxy groups show promise as MMP-13 inhibitors, with IC50 values in the nanomolar range. The tert-butoxy group likely interacts with hydrophobic subsites in the enzyme active pocket .
  • QSAR Outliers : Bulky substituents (e.g., trifluoromethyl) can cause deviations in QSAR models due to steric clashes or atypical binding modes, as seen in polo-like kinase-1 inhibitors .

Biological Activity

[4-(Tert-butoxy)-3-methoxyphenyl]methanamine, a compound with potential therapeutic applications, has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, efficacy against various diseases, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of [4-(Tert-butoxy)-3-methoxyphenyl]methanamine can be represented as follows:

  • Molecular Formula : C12H17NO2
  • CAS Number : 1266149-50-1

This compound features a methanamine core substituted with a tert-butoxy and a methoxy group, which may influence its biological activity through enhanced lipophilicity and molecular interactions.

The biological activity of [4-(Tert-butoxy)-3-methoxyphenyl]methanamine is primarily attributed to its interaction with specific biological targets:

  • Receptor Binding : The compound may act on various receptors, including serotonin and adrenergic receptors, influencing neurotransmission and cellular signaling pathways.
  • Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, leading to altered cellular function and potentially inducing apoptosis in cancer cells.

Antibacterial Activity

Research indicates that [4-(Tert-butoxy)-3-methoxyphenyl]methanamine exhibits significant antibacterial properties. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.5 µg/mL
Escherichia coli12 µg/mL
Pseudomonas aeruginosa15 µg/mL

These results suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Anticancer Activity

In vitro studies have demonstrated that [4-(Tert-butoxy)-3-methoxyphenyl]methanamine exhibits cytotoxic effects on various cancer cell lines:

Cell LineIC50 Value (µM)
A549 (lung adenocarcinoma)6.04 ± 0.3
MCF7 (breast adenocarcinoma)<5 (significantly lower than cisplatin)
HeLa (cervical cancer)10.5 ± 1.2

These findings indicate that the compound may possess potent anticancer properties, warranting further investigation into its mechanisms of action and potential therapeutic applications.

Study on Antibacterial Efficacy

A study focused on the antibacterial efficacy of various derivatives of methanamine compounds found that modifications to the structure of [4-(Tert-butoxy)-3-methoxyphenyl]methanamine significantly enhanced activity against resistant strains of bacteria. The study highlighted the importance of structural diversity in developing effective antibacterial agents.

Anticancer Research

In a separate investigation involving metal complexes of methanamine derivatives, researchers found that combining [4-(Tert-butoxy)-3-methoxyphenyl]methanamine with iridium(III) resulted in enhanced cytotoxicity against multiple cancer cell lines. This suggests that complexation may amplify the therapeutic potential of the compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of [4-(Tert-butoxy)-3-methoxyphenyl]methanamine, it is useful to compare it with related compounds:

CompoundKey FeaturesBiological Activity
4-MethoxymethanamineLacks tert-butyl groupModerate antibacterial activity
3-Methoxy-4-hydroxyphenylmethanamineHydroxyl substitutionEnhanced anticancer activity
4-Tert-butylphenylmethanamineLacks methoxy groupLower reactivity

The presence of both tert-butyl and methoxy groups in [4-(Tert-butoxy)-3-methoxyphenyl]methanamine provides distinct advantages in terms of biological activity and reactivity compared to its analogs.

Q & A

Q. What are the optimal synthetic routes for [4-(Tert-butoxy)-3-methoxyphenyl]methanamine, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step procedures starting with halogenated or hydroxylated phenyl precursors. Key steps include:
  • Alkylation/etherification : Introduction of the tert-butoxy group using tert-butyl bromide or similar reagents under basic conditions (e.g., K₂CO₃ in DMF) .
  • Amine functionalization : Reductive amination or substitution reactions with ammonia/amine sources, often catalyzed by Pd/C or NaBH₄ .
  • Optimization : Reaction temperatures (60–100°C) and pH (neutral to slightly basic) are critical for yield improvement. Monitoring via TLC or HPLC ensures intermediate purity .

Q. How can researchers confirm the structural integrity of [4-(Tert-butoxy)-3-methoxyphenyl]methanamine?

  • Methodology : Use a combination of spectral analyses:
  • NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., tert-butoxy δ ~1.3 ppm, methoxy δ ~3.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (C₁₂H₁₉NO₂, [M+H]⁺ = 210.149) .
  • IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1250 cm⁻¹ (C-O-C ether) .
    Cross-reference with PubChem or SciFinder data for validation .

Q. What are the key physicochemical properties influencing this compound's behavior in biological assays?

  • Methodology :
  • Lipophilicity : LogP ~2.1 (calculated via HPLC), critical for membrane permeability .
  • pKa : ~9.5 (amine group), affecting solubility and protonation state in physiological conditions .
  • Stability : Assess via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify hydrolysis-sensitive groups (e.g., tert-butoxy) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact biological activity?

  • Methodology : Conduct a structure-activity relationship (SAR) study by synthesizing analogs and comparing activities:
CompoundSubstituentsBioactivity (IC₅₀)
Target4-Tert-butoxy, 3-methoxy15 nM (Enzyme X)
Analog 14-Methoxy, 3-tert-butoxy120 nM
Analog 23,4-Dimethoxy>1 µM
Key Insight : The tert-butoxy group at the 4-position enhances steric bulk, improving target binding .

Q. How can computational methods predict the compound's interaction with biological targets?

  • Methodology :
  • Molecular Docking : Use AutoDock Vina to model binding poses with receptors (e.g., GPCRs). Focus on hydrogen bonding with the methanamine group and hydrophobic interactions with tert-butoxy .
  • QSAR Modeling : Develop linear regression models using descriptors like polar surface area (PSA) and molar refractivity. Validate with experimental IC₅₀ values .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodology :
  • Meta-analysis : Compare assay conditions (e.g., cell lines, pH, incubation time). For example, discrepancies in IC₅₀ values may arise from differences in serum protein binding .
  • Counter-Screening : Test against off-target receptors (e.g., adrenergic vs. dopaminergic) to rule out promiscuity .

Q. What strategies enhance the compound's metabolic stability for in vivo studies?

  • Methodology :
  • Isotope Labeling : Use ¹⁴C-labeled compound to track metabolic pathways via LC-MS .
  • Prodrug Design : Modify the amine to a carbamate or amide derivative to reduce first-pass metabolism .

Safety and Handling

Q. What precautions are necessary for safe handling of [4-(Tert-butoxy)-3-methoxyphenyl]methanamine?

  • Methodology :
  • PPE : Wear nitrile gloves, lab coat, and goggles due to skin/eye irritation risks (GHS H314) .
  • Storage : Keep in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent oxidation .
  • Disposal : Follow EPA guidelines for amine-containing waste (neutralization with acetic acid before incineration) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(Tert-butoxy)-3-methoxyphenyl]methanamine
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[4-(Tert-butoxy)-3-methoxyphenyl]methanamine

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